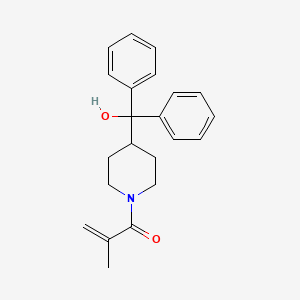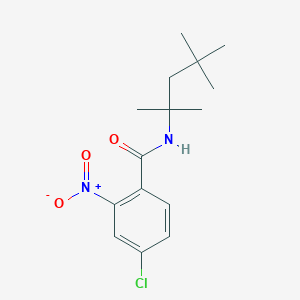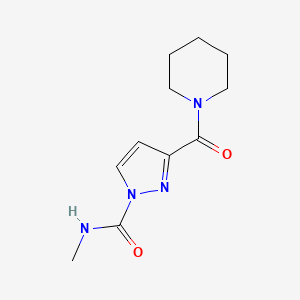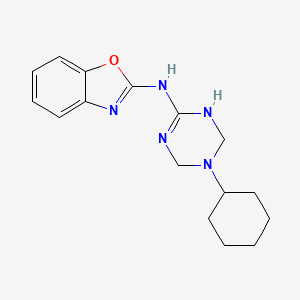
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol, also known as MPDP, is a chemical compound that is commonly used in scientific research. It is a type of piperidine derivative and has a molecular formula of C24H25NO2. MPDP is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential therapeutic applications in the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is important for cognitive function. (1-methacryloyl-4-piperidinyl)(diphenyl)methanol has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Wirkmechanismus
The mechanism of action of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol involves its ability to bind to the active site of certain enzymes and inhibit their activity. Specifically, (1-methacryloyl-4-piperidinyl)(diphenyl)methanol is known to bind to the catalytic site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-methacryloyl-4-piperidinyl)(diphenyl)methanol in lab experiments is its potency as an enzyme inhibitor. It can be used at low concentrations to achieve significant inhibition of acetylcholinesterase and butyrylcholinesterase. However, one limitation is that (1-methacryloyl-4-piperidinyl)(diphenyl)methanol can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1-methacryloyl-4-piperidinyl)(diphenyl)methanol. One area of focus is the development of new synthetic methods for (1-methacryloyl-4-piperidinyl)(diphenyl)methanol that are more efficient and cost-effective. Another area of interest is the investigation of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol's potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to better understand the biochemical and physiological effects of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol and its potential side effects.
Synthesemethoden
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-piperidone with diphenylmethanol in the presence of a base and a solvent. The resulting product is then reacted with methacrylic anhydride to yield (1-methacryloyl-4-piperidinyl)(diphenyl)methanol. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
IUPAC Name |
1-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)21(24)23-15-13-20(14-16-23)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20,25H,1,13-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMDRKYIIZEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)


![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)



![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)

![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)
